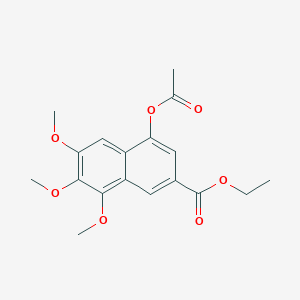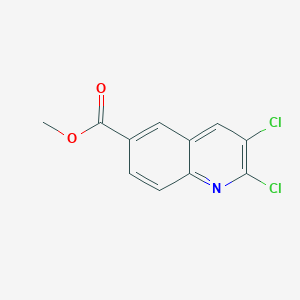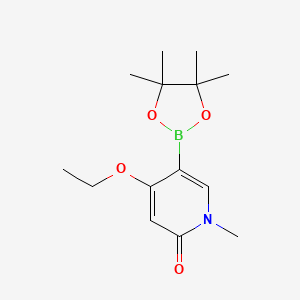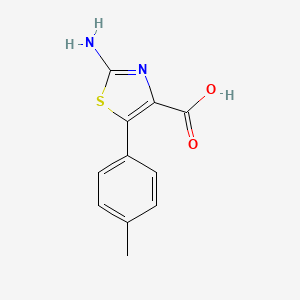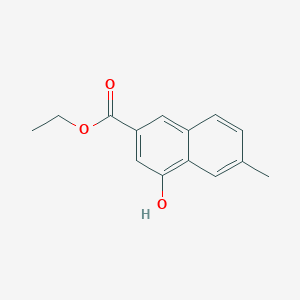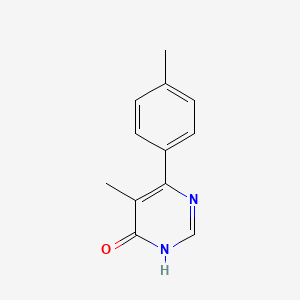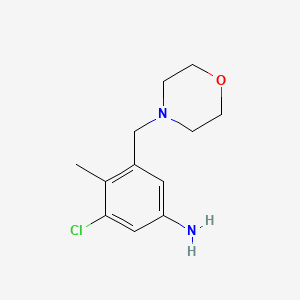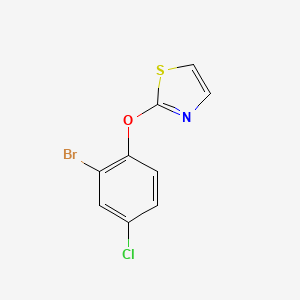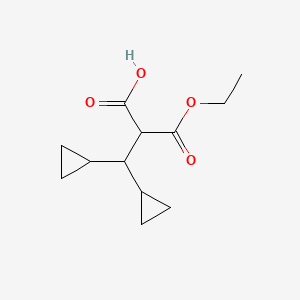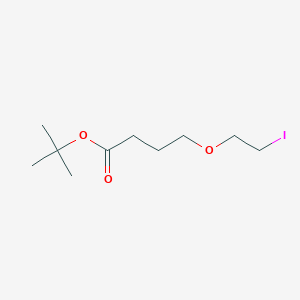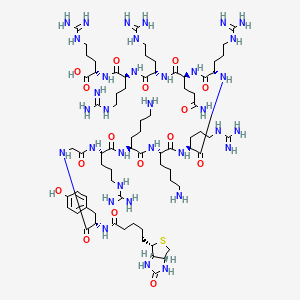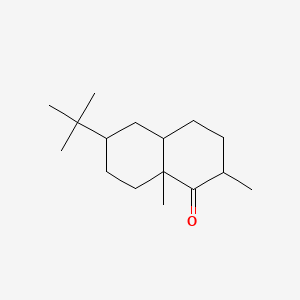
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with tert-butyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone typically involves the hydrogenation of a naphthalene derivative followed by selective alkylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The alkylation step may involve the use of tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient separation techniques such as distillation or chromatography are common practices to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like tert-butyl chloride (for alkylation) and strong bases such as sodium hydride (NaH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone: The parent compound.
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenol: A hydroxylated derivative.
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenamine: An amine derivative.
Uniqueness
This compound is unique due to its specific substitution pattern and partially hydrogenated naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
54869-06-6 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
6-tert-butyl-2,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one |
InChI |
InChI=1S/C16H28O/c1-11-6-7-13-10-12(15(2,3)4)8-9-16(13,5)14(11)17/h11-13H,6-10H2,1-5H3 |
Clave InChI |
VKBXHFYLVWUIHC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC(CCC2(C1=O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


